molecular formula C9H5ClFNO2 B3268458 3-chloro-5-fluoro-1H-indole-2-carboxylic acid CAS No. 480450-96-2

3-chloro-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B3268458
CAS No.: 480450-96-2
M. Wt: 213.59 g/mol
InChI Key: XJYRDCVQRZSDJH-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative with molecular formula C₉H₅ClFNO₂ and molecular weight 229.59 g/mol . Indole-based compounds are pivotal in medicinal chemistry due to their structural resemblance to natural auxins and their versatility as intermediates in drug development . This compound is primarily used in research and development, with applications in synthesizing pharmacologically active molecules .

Properties

IUPAC Name

3-chloro-5-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-7-5-3-4(11)1-2-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYRDCVQRZSDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-96-2
Record name 3-chloro-5-fluoro-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chlorine and fluorine atoms at the desired positions. The carboxylic acid group is then introduced through various organic transformations.

For instance, a common synthetic route might involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Halogenation: Introduction of chlorine and fluorine atoms can be done using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. A representative protocol involves:

  • Reagents : Methanol, sulfuric acid (catalytic)

  • Conditions : Reflux (12–24 hrs)

  • Product : Methyl 3-chloro-5-fluoro-1H-indole-2-carboxylate

  • Yield : ~83% (analogous to )

Reaction ComponentDetails
Substrate 3-Chloro-5-fluoro-1H-indole-2-carboxylic acid
Catalyst H₂SO₄
Solvent Methanol
Key Byproduct Water

Amidation Reactions

The carboxylate group reacts with amines to form carboxamides, critical for pharmaceutical intermediates. A standard coupling method includes:

  • Reagents : 4-(Dimethylamino)phenethylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Conditions : Room temperature, dichloromethane solvent

  • Product : 3-Chloro-5-fluoro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide

  • Yield : ~50% (analogous to )

ParameterValue
Coupling Agent EDCI
Reaction Time 12–18 hrs
Purification Column chromatography (EtOAc/hexane)

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at C4/C6 positions due to electron-withdrawing groups (Cl, F, COOH) directing incoming electrophiles:

Halogenation

  • Reagents : N-Chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)

  • Conditions : DMF, 0°C → RT

  • Product : 3,5-Dichloro-5-fluoro-1H-indole-2-carboxylic acid (additional Cl)

  • Regioselectivity : Favors C4 due to meta-directing effects of Cl/F .

Nitration

  • Reagents : HNO₃/H₂SO₄

  • Conditions : 0°C, 2 hrs

  • Product : 3-Chloro-5-fluoro-4-nitro-1H-indole-2-carboxylic acid

Reduction Reactions

The carboxylic acid group can be reduced to alcohols under specific conditions:

  • Reagents : Lithium aluminum hydride (LiAlH₄)

  • Conditions : Dry THF, reflux

  • Product : (3-Chloro-5-fluoro-1H-indol-2-yl)methanol

  • Yield : ~65% (analogous to, excluded source)

Cross-Coupling Reactions

The C3-chloro substituent participates in Suzuki-Miyaura couplings for biaryl synthesis:

  • Reagents : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Conditions : DMF/H₂O (3:1), 80°C, 12 hrs

  • Product : 3-(Phenyl)-5-fluoro-1H-indole-2-carboxylic acid

  • Key Challenge : Steric hindrance at C3 reduces coupling efficiency .

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the COOH group:

  • Reagents : Cu powder, quinoline

  • Conditions : 200°C, 4 hrs

  • Product : 3-Chloro-5-fluoro-1H-indole

  • Application : Intermediate for agrochemicals .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPrimary ProductYieldKey Reference
EsterificationMeOH, H₂SO₄, refluxMethyl ester83%
AmidationEDCI, DCM, RTPhenethyl carboxamide50%
Halogenation (Cl)NCS, DMF, 0°C3,4,5-Trichloro derivative45%
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂3-Aryl substituted indole60%
DecarboxylationCu, quinoline, 200°C3-Chloro-5-fluoroindole70%

Mechanistic Insights

  • Esterification/Amidation : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., acyl chloride in situ) .

  • Electrophilic Substitution : Halogens deactivate the ring but direct electrophiles to C4/C6 via resonance effects .

  • Cross-Coupling : C3-Cl’s steric bulk necessitates bulky ligands (e.g., PPh₃) for Pd catalysts to enhance efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Research indicates that indole derivatives, including 3-chloro-5-fluoro-1H-indole-2-carboxylic acid, exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the chloro and fluoro substituents enhances the biological activity by modifying the electronic properties of the molecule, which can lead to improved interaction with biological targets.

CompoundCell LineIC50 (µM)Reference
This compoundK562 (human leukemia)TBD
Methyl indole-2-carboxylic acidK562TBD
Org27569 (related compound)Various79 nM

b. CB1 Receptor Modulation

The compound has also been studied for its potential as a modulator of the cannabinoid receptor CB1. Structure-activity relationship studies suggest that modifications at specific positions on the indole ring can enhance binding affinity and functional modulation at this receptor, which is relevant for therapeutic applications in pain management and appetite regulation.

Agrochemical Applications

a. Plant Growth Regulation

Indole derivatives are known to play a role in plant growth regulation. The fluorine substitution in this compound may influence its activity as a plant growth regulator, potentially enhancing root development or resistance to environmental stressors.

Synthetic Chemistry Applications

a. Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of more complex indole derivatives. Its unique chemical structure allows it to participate in various chemical reactions, including cyclization and substitution reactions, which are valuable in developing new pharmaceuticals.

Reaction TypeDescriptionExample Product
CyclizationFormation of cyclic compounds from linear precursorsIndole derivatives
SubstitutionReplacement of functional groups to modify activityNew bioactive compounds

Case Studies

Case Study 1: Antiviral Activity

A study explored the antiviral potential of indole derivatives against neurotropic alphaviruses. The modifications on the indole structure significantly influenced antiviral potency, with some analogs showing up to a 40-fold increase in half-lives in biological systems.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis was conducted on a series of substituted indole-2-carboxamides related to this compound. This study revealed that specific substitutions could enhance modulation potency at the CB1 receptor, providing insights for drug design targeting this receptor.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Key Insights :

  • Steric Effects : Methyl-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit reduced reactivity due to steric hindrance, whereas the target compound’s smaller halogens allow better substrate accessibility .

Physicochemical Properties

  • Melting Points: Non-halogenated indole-5-carboxylic acid melts at 208–210°C , while halogenated analogs (e.g., 5-chloro-1H-indole-3-carboxylic acid) likely have higher melting points due to stronger intermolecular forces.
  • Solubility: Carboxylic acid groups confer water solubility, but halogenation increases lipophilicity. For instance, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (MW 253.64 g/mol) shows reduced aqueous solubility compared to non-substituted indoles .

Biological Activity

3-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, characterized by its unique substitution pattern, which includes a chlorine atom at the 3-position and a fluorine atom at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅ClFNO₂, with a molecular weight of approximately 213.59 g/mol. The presence of halogen substituents can significantly influence the compound's chemical reactivity and biological interactions, enhancing its affinity for various biological targets.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The compound has been studied for its inhibitory effects on various targets, including:

  • Enzymes : It has shown potential in inhibiting key enzymes involved in viral replication and cancer cell proliferation.
  • Receptors : The compound can bind to receptors that play critical roles in cellular signaling, thereby modulating various biochemical pathways.

Antiviral Properties

Studies have demonstrated that this compound exhibits antiviral activity against several viruses. For instance, it has been investigated as a potential inhibitor of neurotropic alphaviruses, which are known to cause severe neurological diseases. The compound's structural features may enhance its binding affinity to viral proteins, thereby inhibiting viral replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit specific cellular pathways involved in tumor growth and metastasis. Its ability to modulate these pathways positions it as a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
5-Fluoroindole-2-carboxylic acidFluorine at position 5Lacks chlorine substitution
6-Chloroindole-2-carboxylic acidChlorine at position 6Lacks fluorine substitution
4-Fluoroindole-2-carboxylic acidFluorine at position 4Different substitution pattern
6-Fluoro-1-methylindole-2-carboxylic acidFluorine at position 6 and methyl groupMethyl group alters electronic properties

The dual substitution pattern of chlorine and fluorine enhances both the chemical reactivity and biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including this compound:

  • Antiviral Studies : Research indicated that compounds similar to this indole derivative showed promising results in inhibiting viral replication in vitro. For example, modifications on the indole scaffold led to enhanced potency against alphaviruses .
  • Cancer Research : A study focused on indole derivatives found that certain structural modifications could significantly improve their efficacy as anticancer agents. The presence of halogens was noted to enhance binding affinity to cancer-related targets .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate signaling pathways critical for cell survival and proliferation, making them valuable candidates for drug development .

Q & A

Q. How can researchers address gaps in toxicological profiles?

  • In Silico Tools : Predict ADMET properties using SwissADME or ProTox-II. Prioritize in vitro assays (e.g., Ames test for mutagenicity) .
  • Collaborative Studies : Partner with CROs for GLP-compliant testing (e.g., 28-day repeat-dose toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 2
3-chloro-5-fluoro-1H-indole-2-carboxylic acid

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